N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, an ethyl group, a tetrahydropyran ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve reactions that form the furan, pyrazole, and tetrahydropyran rings, as well as the attachment of the ethyl group and the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are aromatic, while the tetrahydropyran ring is a saturated six-membered ring with one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. Furthermore, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It also inhibits the formation of new blood vessels, which is important for the growth and spread of tumors. Furthermore, it has been shown to improve glucose metabolism and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is its specificity for certain biological pathways. This allows for targeted therapeutic interventions with minimal off-target effects. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Additionally, the compound may have limited solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to investigate its safety and efficacy in various disease models. Furthermore, the development of novel drug delivery systems may improve its bioavailability and therapeutic efficacy. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves the reaction of furan-3-yl hydrazine with ethyl 4-hydroxybutanoate in the presence of a catalyst. The resulting product is then reacted with tetrahydro-2H-pyran-4-carboxylic acid to obtain the final compound.
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, it has demonstrated efficacy in treating various diseases, including cancer, arthritis, and neurodegenerative disorders.
properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-15(12-1-6-20-7-2-12)16-4-5-18-10-14(9-17-18)13-3-8-21-11-13/h3,8-12H,1-2,4-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVQAARQMSSHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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